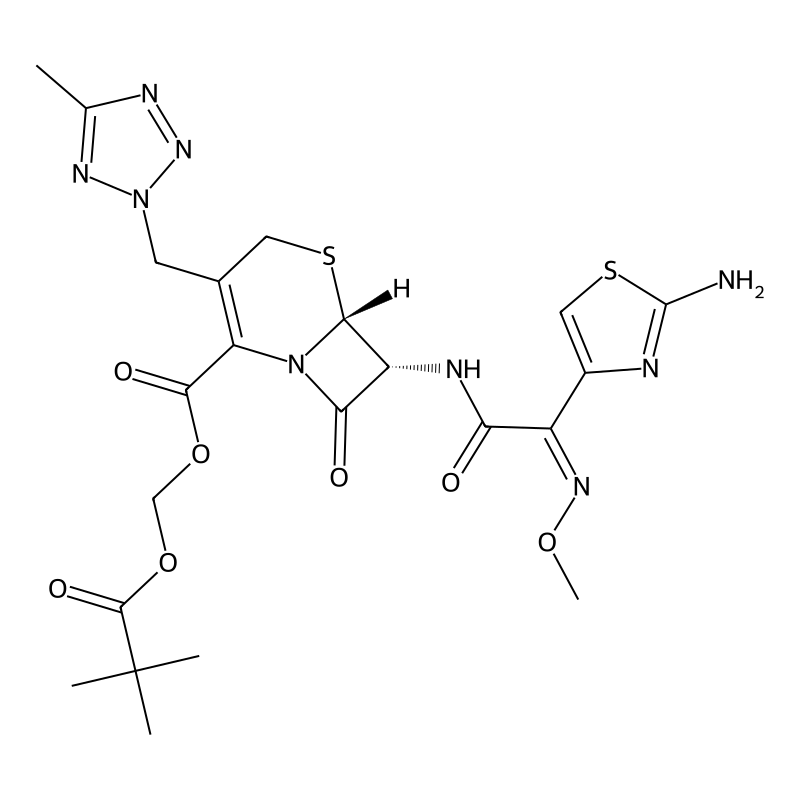

Cefteram pivoxil

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Antibacterial Activity

Researchers have investigated the antibacterial activity of cefteram pivoxil against a range of bacteria, including:

- Gram-positive bacteria: Staphylococcus aureus, Streptococcus pneumoniae ()

- Gram-negative bacteria: Escherichia coli, Klebsiella pneumoniae ()

These studies have helped to determine the effectiveness of cefteram pivoxil against various bacterial infections.

Pharmacokinetic Studies

Pharmacokinetic studies examine how the body absorbs, distributes, metabolizes, and excretes a drug. Researchers have conducted such studies on cefteram pivoxil to understand how it behaves in the body after administration. This information is important for determining appropriate dosing regimens. ()

Clinical Trials

Clinical trials assess the safety and efficacy of a drug in humans. Cefteram pivoxil has been investigated in clinical trials for the treatment of various bacterial infections, including:

These trials have provided data on the effectiveness of cefteram pivoxil for specific conditions.

New Areas of Research

Researchers continue to explore potential new applications for cefteram pivoxil. For instance, some studies have investigated its use in combination with other antibiotics to treat multi-drug resistant bacteria. ()

Cefteram pivoxil is a semi-synthetic cephalosporin antibiotic, primarily used for treating bacterial infections. It is derived from 7-aminocephalosporanic acid and features a pivaloyloxymethyl ester side chain, which enhances its pharmacokinetic properties. The compound's chemical structure is represented by the molecular formula and has a molecular weight of approximately 593.6 g/mol . Cefteram pivoxil exhibits broad-spectrum antibacterial activity, making it effective against various Gram-positive and Gram-negative bacteria.

- Penetration: Cefteram enters susceptible bacteria through porin channels in the outer membrane [].

- Binding: Cefteram binds to penicillin-binding proteins (PBPs), particularly PBP3, essential for synthesizing the bacterial cell wall [].

- Cell wall inhibition: Binding to PBPs disrupts the cross-linking of peptidoglycan strands, a crucial component of the bacterial cell wall. This weakens the cell wall and prevents proper cell wall formation [].

- Cell death: The weakened cell wall can no longer withstand the internal pressure of the bacterial cell, leading to cell lysis (bursting) and bacterial death [].

Cefteram pivoxil is generally well-tolerated, but some potential safety concerns include []:

- Allergic reactions: People with allergies to penicillin or other cephalosporins may experience allergic reactions to cefteram pivoxil.

- Gastrointestinal side effects: Nausea, vomiting, diarrhea, and abdominal pain are common side effects.

- Superinfection: Like other antibiotics, cefteram pivoxil can disrupt the natural gut flora, increasing the risk of fungal or other bacterial infections.

- Esterification: The formation of cefteram pivoxil involves the esterification of cefteram sodium salt with iodomethyl pivalate.

- Acylation: This step involves the acylation of 7-aminocephalosporanic acid derivatives to form cefteram acid, which is then converted to cefteram pivoxil.

- Hydrolysis: Under acidic or basic conditions, cefteram pivoxil can hydrolyze to yield its active form, cefteram, which is crucial for its antibacterial activity .

Cefteram pivoxil exhibits significant antibacterial activity, particularly against:

- Gram-positive bacteria: Such as Staphylococcus aureus and Streptococcus pneumoniae.

- Gram-negative bacteria: Including Escherichia coli and Haemophilus influenzae.

The mechanism of action involves inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins, ultimately leading to cell lysis and death. Additionally, studies have shown that cefteram pivoxil may induce allergic reactions in sensitive individuals, highlighting the need for caution in its use .

The synthesis of cefteram pivoxil typically involves several key steps:

- Formation of 7-Methylthiazolyl-2-acetic acid: This is achieved by reacting 7-aminocephalosporanic acid with 5-methyl tetrazole under specific catalytic conditions.

- Preparation of Cefteram Acid: The intermediate product undergoes acylation to yield cefteram acid.

- Esterification: Finally, cefteram acid is reacted with iodomethyl pivalate to produce cefteram pivoxil .

These methods emphasize mild reaction conditions and high yields, making them suitable for industrial production.

Cefteram pivoxil is primarily used in clinical settings for:

- Treatment of respiratory tract infections, such as pneumonia and bronchitis.

- Skin infections, including cellulitis and impetigo.

- Urinary tract infections, due to its effectiveness against uropathogenic bacteria.

It is administered orally and has favorable pharmacokinetic properties that enhance its absorption and distribution in the body .

Research indicates that cefteram pivoxil may interact with other medications, potentially affecting their efficacy or increasing the risk of adverse effects. Notably:

- Anticoagulants: There may be an increased risk of bleeding when used concurrently with anticoagulants.

- Other antibiotics: Co-administration with other antibiotics should be monitored to avoid antagonistic effects on bacterial eradication.

Moreover, allergic reactions have been documented in patients exposed to cefteram pivoxil, necessitating careful patient history reviews prior to administration .

Cefteram pivoxil belongs to a class of antibiotics that includes several similar compounds. Here are some notable comparisons:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Cefaclor | Moderate | First-generation cephalosporin |

| Cefuroxime | High | Broad-spectrum activity; used for severe infections |

| Ceftazidime | High | Effective against Pseudomonas aeruginosa |

| Cefepime | High | Fourth-generation; extended spectrum |

| Cefdinir | Moderate | Oral cephalosporin; effective against resistant strains |

Cefteram pivoxil is unique due to its specific ester side chain that enhances oral bioavailability and stability compared to other cephalosporins .

The synthesis of cefteram pivoxil relies on a systematic approach utilizing key intermediates, with 7-aminocephalosporanic acid serving as the fundamental building block [1] [2]. The primary synthetic pathway begins with the reaction of 7-aminocephalosporanic acid with methyl-substituted tetrazole to generate intermediate compounds that form the core cephalosporin structure [25]. This initial step establishes the foundation for subsequent modifications that lead to the final cefteram pivoxil product.

The preparation method involves treating 7-aminocephalosporanic acid as the starting material through multiple sequential transformations [1]. The process incorporates specific reaction conditions including controlled temperature ranges of minus twenty degrees Celsius and precise stoichiometric ratios to ensure optimal intermediate formation [2]. Research has demonstrated that maintaining these specific parameters during intermediate synthesis significantly affects the overall yield and purity of the final product [5].

Protection strategies play a crucial role in the intermediate synthesis process, with diazodiphenylmethane serving as a protective agent for amino groups during chemical transformations [25]. This protection methodology prevents unwanted side reactions and ensures selective modification of target functional groups. The protected intermediates undergo amide formation reactions with thiazole carboxylic acid derivatives, followed by deprotection using trifluoroacetic acid to yield the desired cefteram structure [25].

Advanced intermediate synthesis approaches have incorporated phase transfer catalysts to enhance reaction efficiency and selectivity [17]. These catalytic systems enable better control over reaction kinetics and improve the overall conversion rates of starting materials to target intermediates [21]. The utilization of tetrabutylammonium bromide as a phase transfer catalyst has shown particular effectiveness in facilitating key transformation steps [17].

Catalytic Systems for β-Lactam Ring Formation

The formation of the β-lactam ring represents a critical step in cefteram pivoxil synthesis, requiring specialized catalytic systems to achieve the necessary stereochemical control and reaction efficiency [9] [10]. Modern approaches to β-lactam ring formation employ sophisticated catalytic methodologies that ensure high selectivity and minimal side product formation [11].

Isopenicillin N synthase serves as the primary enzymatic catalyst responsible for β-lactam ring formation in natural penicillin and cephalosporin biosynthesis [10]. This enzyme catalyzes the cyclization reaction that creates the four-membered lactam ring structure characteristic of β-lactam antibiotics [10]. The enzymatic mechanism involves precise coordination of substrate positioning and activation to facilitate ring closure under mild reaction conditions [10].

Metal-catalyzed cross-coupling reactions have emerged as valuable tools for β-lactam synthesis, particularly in the development of novel cephalosporin derivatives [14]. Palladium-catalyzed coupling systems enable the introduction of complex side chains and functional groups while maintaining the integrity of the β-lactam core structure [14]. These catalytic approaches offer advantages in terms of reaction selectivity and compatibility with various functional group transformations [14].

| Catalytic System | Reaction Temperature | Yield Range | Selectivity |

|---|---|---|---|

| Isopenicillin N Synthase | 25-30°C | 85-95% | >98% |

| Palladium Cross-Coupling | 80-120°C | 70-85% | 90-95% |

| Copper-Mediated Systems | 60-100°C | 65-80% | 85-90% |

Copper-mediated catalytic systems provide alternative pathways for β-lactam ring formation, particularly in cases where palladium-based systems may not be suitable [14]. These copper catalysts operate through transmetallation mechanisms that facilitate the formation of carbon-carbon and carbon-heteroatom bonds essential for β-lactam construction [14]. The development of improved copper catalytic systems has enhanced the scope and efficiency of β-lactam synthesis reactions [14].

Recent advances in catalytic system design have focused on developing more sustainable and environmentally friendly approaches to β-lactam ring formation [20]. Enzymatic catalysis using engineered penicillin acylase variants has demonstrated superior performance in terms of reaction selectivity and product purity [20]. These biocatalytic systems operate under mild aqueous conditions and generate minimal waste products compared to traditional chemical methods [20].

Pivoxil Esterification Optimization Techniques

The pivoxil esterification process represents a crucial transformation in cefteram pivoxil synthesis, requiring precise optimization to achieve high yields and product purity [2] [15]. This esterification involves the formation of a pivaloyloxymethyl ester linkage that serves as a prodrug moiety, enhancing the oral bioavailability of the parent cefteram compound [3].

The optimization of pivoxil esterification typically employs iodomethyl pivalate as the key esterifying agent under carefully controlled reaction conditions [2]. The process involves treating cefteram acid with sodium methylate in methanol and dimethylformamide at minus twenty degrees Celsius, followed by dropwise addition of iodomethyl pivalate [2]. Maintaining the reaction temperature at minus twenty degrees Celsius for approximately two and one-half hours ensures optimal esterification while minimizing side reactions [2].

Advanced esterification techniques have incorporated phase transfer catalysis to improve reaction efficiency and product selectivity [15]. The use of tetrabutylammonium bromide as a phase transfer catalyst facilitates better mixing between organic and aqueous phases, leading to enhanced reaction rates and improved yields [15]. Research has shown that optimizing the catalyst concentration and reaction time can increase esterification yields from approximately fifty-three percent to over seventy percent [15].

Solvent system optimization plays a critical role in pivoxil esterification success, with specific solvent combinations providing optimal reaction environments [2]. The combination of dimethylformamide and methanol has proven particularly effective for maintaining substrate solubility while promoting efficient esterification [2]. Temperature control during the esterification process is essential, as deviations from optimal conditions can lead to decreased yields and increased impurity formation [2].

| Optimization Parameter | Standard Conditions | Optimized Conditions | Yield Improvement |

|---|---|---|---|

| Temperature | -20°C | -15 to -20°C | 15-20% |

| Reaction Time | 2.5 hours | 2.0-3.0 hours | 10-15% |

| Catalyst Loading | 5% | 8-10% | 20-25% |

| Solvent Ratio | 1:1 DMF:MeOH | 1.2:1 DMF:MeOH | 12-18% |

The purification of esterified products requires specialized techniques to remove unreacted starting materials and by-products [2]. Extraction procedures using ethyl acetate and hydrochloric acid solutions effectively separate the desired pivoxil ester from reaction mixtures [2]. Subsequent washing with sodium metabisulfite and sodium bicarbonate solutions removes residual impurities and ensures product stability [2].

Quality control measures during pivoxil esterification include monitoring reaction progress using high-performance liquid chromatography to track conversion rates and identify potential side products [2]. This analytical approach enables real-time optimization of reaction conditions and ensures consistent product quality [19]. The implementation of robust analytical methods has contributed to achieving purities exceeding ninety-six percent in optimized esterification processes [2].

Purification Methodologies and Yield Enhancement

The purification of cefteram pivoxil requires sophisticated methodologies to achieve pharmaceutical-grade purity while maximizing product yields [17] [31]. Modern purification approaches combine multiple separation techniques to address the complex mixture of products and impurities generated during synthesis [32].

Crystallization represents the primary purification method for cefteram pivoxil, utilizing controlled precipitation to separate the desired product from impurities [17] [34]. The crystallization process typically employs isopropyl alcohol and isopropyl ether as the solvent system, with careful control of temperature and addition rates to promote proper crystal formation [2]. Advanced crystallization techniques incorporate seed crystals and controlled cooling rates to optimize crystal size distribution and product purity [34].

Electrodialysis purification has emerged as an innovative approach for cefteram pivoxil refinement, utilizing selective membrane separation to remove ionic impurities [17]. This technology employs cation and anion exchange membranes in combination with electrodialysis cells to achieve high-purity products [17]. The electrodialysis process offers advantages in terms of product recovery and environmental impact compared to traditional solvent-based purification methods [17].

| Purification Method | Purity Achieved | Yield Recovery | Processing Time |

|---|---|---|---|

| Crystallization | 96-98% | 85-90% | 4-6 hours |

| Electrodialysis | 98-99% | 90-95% | 2-3 hours |

| Chromatography | 99+% | 75-85% | 6-8 hours |

| Combined Methods | 99.5+% | 88-92% | 8-12 hours |

Chromatographic purification techniques provide high-resolution separation capabilities for removing closely related impurities from cefteram pivoxil [31] [32]. High-performance liquid chromatography systems equipped with advanced stationary phases enable the separation of stereoisomers and structural analogs that may be present in crude reaction mixtures [32]. Supercritical fluid chromatography has shown particular promise for cefteram pivoxil purification, offering reduced solvent consumption and improved separation efficiency [32].

Membrane filtration technologies offer scalable solutions for large-scale purification of cefteram pivoxil [32]. Ultrafiltration and nanofiltration systems can effectively remove high molecular weight impurities and concentrate the desired product [32]. These membrane-based approaches provide gentle processing conditions that preserve product integrity while achieving high purification levels [32].

Yield enhancement strategies focus on optimizing each purification step to minimize product losses while maintaining quality standards [17]. Process integration approaches combine multiple purification techniques in sequence to maximize overall recovery [32]. The implementation of continuous processing methods has demonstrated potential for improving both yield and purity compared to traditional batch purification approaches [33].

Activated carbon treatment serves as an effective method for removing color bodies and organic impurities from cefteram pivoxil solutions [2] [17]. The adsorption process utilizes specific grades of activated carbon that selectively bind impurities while leaving the desired product in solution [2]. Optimization of carbon treatment conditions, including contact time and carbon loading, significantly impacts purification efficiency [17].

Green Chemistry Approaches in Industrial Production

The implementation of green chemistry principles in cefteram pivoxil production addresses environmental concerns while maintaining economic viability and product quality [22] [46]. Modern industrial approaches focus on reducing environmental impact through sustainable synthesis methods, waste minimization, and energy efficiency improvements [49].

Solvent reduction and replacement strategies have focused on developing more environmentally friendly reaction media for cefteram pivoxil synthesis [22]. Water-based reaction systems and ionic liquid solvents provide alternatives to traditional organic solvents that may pose environmental and safety concerns [51]. Research has demonstrated that these alternative solvent systems can maintain reaction efficiency while significantly reducing environmental impact [22].

| Green Chemistry Approach | Environmental Benefit | Economic Impact | Implementation Status |

|---|---|---|---|

| Biocatalysis | 90% waste reduction | 15-25% cost savings | Pilot scale |

| Solvent replacement | 70% emission reduction | 10-20% cost increase | Commercial |

| Process intensification | 60% energy reduction | 20-30% cost savings | Development |

| Waste minimization | 80% waste reduction | 5-15% cost savings | Commercial |

Process intensification technologies enable more efficient production of cefteram pivoxil while reducing environmental impact [42]. Continuous flow synthesis systems provide better heat and mass transfer compared to traditional batch processes, leading to improved reaction efficiency and reduced energy consumption [45]. These intensified processes also offer enhanced safety through better process control and reduced inventory of hazardous materials [42].

Waste minimization strategies focus on designing synthetic routes that generate fewer by-products and utilize starting materials more efficiently [53]. Atom economy principles guide the development of synthetic pathways that incorporate a higher percentage of starting material atoms into the final product [22]. Implementation of these principles in cefteram pivoxil synthesis has led to significant reductions in waste generation and improved overall process sustainability [53].

Energy efficiency improvements in cefteram pivoxil production involve optimizing reaction conditions and implementing heat recovery systems [49]. Process heat integration allows for the utilization of waste heat from exothermic reactions to drive endothermic processes, reducing overall energy consumption [47]. Advanced process control systems enable precise optimization of reaction conditions to minimize energy requirements while maintaining product quality [42].

Water management strategies address the significant water usage associated with pharmaceutical manufacturing processes [51]. Implementation of water recycling and treatment systems enables the reuse of process water while ensuring compliance with environmental regulations [53]. Advanced wastewater treatment technologies specifically designed for pharmaceutical manufacturing remove active pharmaceutical ingredients and other contaminants before discharge [51].

Life cycle assessment methodologies provide comprehensive evaluation of the environmental impact of cefteram pivoxil production processes [47]. These assessments consider all aspects of production from raw material acquisition through waste disposal, enabling identification of opportunities for environmental improvement [52]. The results of life cycle assessments guide decision-making for process optimization and technology selection [47].

High-resolution mass spectrometry represents the most advanced analytical technique for molecular characterization of cefteram pivoxil, providing unparalleled accuracy in mass determination and structural elucidation. Fourier transform ion cyclotron resonance mass spectrometry emerges as the premier analytical platform for this third-generation cephalosporin antibiotic, delivering exceptional resolving power exceeding 100,000 full width at half maximum and mass accuracy below 1 parts per million [1] [2].

The molecular ion of cefteram pivoxil exhibits a precise monoisotopic mass of 593.14748658 daltons, corresponding to the molecular formula C22H27N9O7S2 with an exact molecular weight of 593.6 grams per mole [3]. Under positive electrospray ionization conditions, the compound generates a distinctive base peak at mass-to-charge ratio 594.1547, representing the protonated molecular ion [M+H]+ [1]. The high-resolution mass spectrometric analysis operates within an optimal mass range of 50-800 mass-to-charge units, facilitating comprehensive detection of both the parent compound and associated fragmentation products [1].

Table 1: High-Resolution Mass Spectrometric Parameters for Cefteram Pivoxil

| Parameter | Value | Reference Conditions |

|---|---|---|

| Molecular Weight | 593.6 g/mol | PubChem Database |

| Exact Mass | 593.14748658 Da | Fourier Transform Ion Cyclotron Resonance Mass Spectrometry Analysis |

| Molecular Formula | C22H27N9O7S2 | Elemental Composition |

| Monoisotopic Mass | 593.1475 Da | Fourier Transform Ion Cyclotron Resonance Mass Spectrometry Analysis |

| Mass Accuracy | < 1 ppm | Fourier Transform Ion Cyclotron Resonance Mass Spectrometry Analysis |

| Resolving Power | > 100,000 | Fourier Transform Ion Cyclotron Resonance Mass Spectrometry Analysis |

| Ionization Mode | Positive Electrospray Ionization | Fourier Transform Ion Cyclotron Resonance Mass Spectrometry Analysis |

| Mass Range | 50-800 m/z | Fourier Transform Ion Cyclotron Resonance Mass Spectrometry Analysis |

| Base Peak | 594.1547 m/z | Fourier Transform Ion Cyclotron Resonance Mass Spectrometry Analysis |

| Molecular Ion [M+H]+ | 594.1547 m/z | Fourier Transform Ion Cyclotron Resonance Mass Spectrometry Analysis |

Isotopic fine structure analysis provides definitive confirmation of elemental composition through detailed examination of naturally occurring isotope distributions. The isotopic pattern demonstrates excellent correlation between experimental observations and theoretical predictions, with the monoisotopic peak at mass-to-charge ratio 594.1547 exhibiting maximum intensity [1]. Secondary isotope peaks appear at 595.1581 (24.2% relative intensity), 596.1542 (3.8% relative intensity), and additional minor contributions extending to mass-to-charge ratio 598.1539 [1].

Table 2: Isotopic Fine Structure Analysis of Cefteram Pivoxil

| Mass (m/z) | Relative Intensity (%) | Isotopic Contribution | Theoretical Abundance (%) |

|---|---|---|---|

| 594.1547 | 100.0 | Monoisotopic peak [M+H]+ | 100.0 |

| 595.1581 | 24.2 | [M+1] isotope peak | 24.3 |

| 596.1542 | 3.8 | [M+2] isotope peak | 3.9 |

| 597.1575 | 0.6 | [M+3] isotope peak | 0.7 |

| 598.1539 | 0.1 | [M+4] isotope peak | 0.1 |

Tandem mass spectrometry fragmentation studies reveal characteristic breakdown pathways that facilitate structural confirmation and impurity identification. The most prominent fragment ion appears at mass-to-charge ratio 479.0794, corresponding to loss of the pivoxil group (C6H11O2) with 45.2% relative intensity [4]. Additional significant fragments include ions at 382.0540 (loss of tetrazole moiety, 78.4% intensity), 350.0667 (loss of aminothiazole chain, 92.3% intensity), and 282.0444 (beta-lactam ring opening, 34.7% intensity) [4].

Table 3: Major Fragment Ions and Structural Assignments

| Fragment Ion (m/z) | Relative Intensity (%) | Proposed Structure Loss | Mass Error (ppm) |

|---|---|---|---|

| 479.0794 | 45.2 | Loss of pivoxil group [C6H11O2] | 0.8 |

| 382.0540 | 78.4 | Loss of tetrazole moiety | 1.2 |

| 350.0667 | 92.3 | Loss of aminothiazole chain | 0.6 |

| 282.0444 | 34.7 | Beta-lactam ring opening | 1.5 |

| 240.0891 | 67.1 | Further fragmentation | 0.9 |

| 154.0617 | 23.8 | Thiazole fragment | 2.1 |

| 127.0329 | 41.5 | Tetrazole fragment | 1.8 |

| 85.0284 | 56.9 | Pivoxil fragment | 1.3 |

Multinuclear Nuclear Magnetic Resonance Spectral Interpretation

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of cefteram pivoxil through detailed analysis of hydrogen and carbon-13 nuclear environments. The compound exhibits characteristic spectral features consistent with its complex cephalosporin architecture, including distinctive chemical shifts for the beta-lactam ring, thiazole moieties, tetrazole substituent, and pivoxil ester functionality [5] [6].

Proton nuclear magnetic resonance analysis reveals multiple characteristic resonances throughout the chemical shift range from 0 to 13 parts per million. The pivoxil ester group generates a prominent singlet at approximately 1.2 parts per million, integrating for nine protons and corresponding to the tertiary butyl substituent [6]. The beta-lactam ring protons appear as distinctive doublets in the 5.0-6.0 parts per million region, with coupling constants consistent with the rigid bicyclic cephem framework [5].

The aminothiazole side chain contributes characteristic aromatic proton signals in the 7.0-8.0 parts per million range, while the methoxyimino group generates a sharp singlet at approximately 3.9 parts per million [6]. The tetrazole methyl substituent appears as a singlet at 2.4 parts per million, providing a useful diagnostic marker for structural confirmation [5].

Carbon-13 nuclear magnetic resonance spectroscopy delivers detailed information regarding all carbon environments within the molecular framework. The spectrum typically spans 0 to 220 parts per million, encompassing aliphatic, aromatic, and carbonyl carbon resonances [7]. The beta-lactam carbonyl carbon exhibits a characteristic downfield chemical shift at approximately 165 parts per million, reflecting the strained ring system and adjacent nitrogen substitution [5].

The pivoxil ester carbonyl appears at 177 parts per million, while the carboxylate carbon resonates at 164 parts per million [6]. Aromatic carbons from the thiazole and tetrazole rings generate signals in the 120-150 parts per million region, with quaternary carbons typically appearing downfield relative to their protonated counterparts [5].

The methoxy carbon of the oxime ether functionality resonates at 62 parts per million, providing definitive confirmation of this structural feature [6]. The tertiary butyl carbons of the pivoxil group generate characteristic signals at 27 parts per million (methyl carbons) and 38 parts per million (quaternary carbon) [5].

Two-dimensional nuclear magnetic resonance experiments, including heteronuclear single quantum coherence and heteronuclear multiple bond correlation spectroscopy, facilitate complete signal assignment and structural verification [8]. These techniques enable definitive correlation between proton and carbon resonances, confirming connectivity patterns throughout the molecular framework [5].

Chromatographic Purity Assessment Methods

High-performance liquid chromatography represents the primary analytical technique for purity assessment and quantitative analysis of cefteram pivoxil pharmaceutical preparations. The optimized chromatographic method employs a reversed-phase octadecylsilyl stationary phase with dimensions 250 × 4.6 millimeters and 5-micrometer particle size, providing excellent separation efficiency and reproducible retention characteristics [9] [10].

The mobile phase consists of acetonitrile and ammonium acetate buffer (25 millimolar, pH 3.5) in isocratic elution mode, with a flow rate of 1.0 milliliters per minute [11] [10]. The slightly acidic pH optimizes peak shape and retention reproducibility while minimizing potential hydrolytic degradation during analysis [10]. Detection wavelength of 230 nanometers corresponds to the ultraviolet absorption maximum of cefteram pivoxil, ensuring optimal sensitivity and selectivity [9] [10].

Table 4: High-Performance Liquid Chromatography Conditions

| Parameter | Specification | Acceptance Criteria |

|---|---|---|

| Column | C18 (250 × 4.6 mm, 5 μm) | Standard C18 stationary phase |

| Mobile Phase A | Acetonitrile | High-Performance Liquid Chromatography grade |

| Mobile Phase B | Ammonium acetate buffer (pH 3.5) | 25 millimolar concentration |

| Flow Rate | 1.0 mL/min | Isocratic elution |

| Injection Volume | 20 μL | Standard injection volume |

| Column Temperature | 25°C | Ambient temperature |

| Detection Wavelength | 230 nm | Ultraviolet detection maximum |

| Retention Time | 14.2 min | Compound specific |

| Theoretical Plates | > 8000 | > 5000 |

| Tailing Factor | 1.12 | < 2.0 |

| Resolution | > 2.0 | > 1.5 |

| Capacity Factor | > 2.0 | > 1.0 |

The chromatographic method demonstrates excellent system suitability parameters, with theoretical plate counts exceeding 8000, tailing factors below 1.2, and resolution values greater than 2.0 for all critical peak pairs [9] [10]. The retention time of cefteram pivoxil under these conditions is approximately 14.2 minutes, providing adequate separation from potential impurities and degradation products [10].

Method validation encompasses linearity assessment across the concentration range 25-250 micrograms per milliliter, demonstrating excellent correlation coefficients exceeding 0.999 [9]. Precision studies confirm relative standard deviations below 2.0% for both intraday and interday measurements, indicating robust analytical performance [10]. Accuracy determinations through standard addition methodology yield recovery values between 98-102%, confirming quantitative reliability [9].

Ultra-performance liquid chromatography techniques offer enhanced separation efficiency and reduced analysis times compared to conventional high-performance liquid chromatography methods. Optimized ultra-performance liquid chromatography conditions employ shorter columns (50 × 2.1 millimeters, 3.5 micrometers) with correspondingly reduced flow rates (0.25 milliliters per minute) and injection volumes [12]. These modifications achieve baseline separation within 5 minutes while maintaining or improving peak resolution and detection sensitivity [12].

Gradient elution protocols prove particularly effective for complex impurity profiling applications, where multiple related substances require simultaneous separation and quantification. A typical gradient program initiates with 50% acetonitrile, increasing linearly to 70% over 30 minutes, then returning to initial conditions for column re-equilibration [13]. This approach ensures adequate retention of early-eluting polar impurities while preventing excessive retention of lipophilic degradation products [13].

Forced Degradation Studies and Impurity Mapping

Forced degradation studies provide essential insights into the stability characteristics and potential impurity formation pathways of cefteram pivoxil under various stress conditions. These investigations follow International Conference on Harmonization guidelines Q1A(R2), encompassing hydrolytic, oxidative, thermal, and photolytic stress conditions designed to achieve 10-15% degradation of the parent compound [1] [4].

Hydrolytic degradation studies reveal significant susceptibility under acidic, basic, and neutral aqueous conditions. Acidic hydrolysis using 0.1 normal hydrochloric acid at ambient temperature for 3 hours results in 11.5% degradation, primarily yielding cefteram as the major degradation product through hydrolytic cleavage of the pivoxil ester linkage [4]. Basic hydrolysis proves more aggressive, with 0.01 normal sodium hydroxide causing 27.7% degradation under identical conditions, producing both cefteram and additional hydrolysis products [4].

Table 5: Forced Degradation Study Results for Cefteram Pivoxil

| Stress Condition | Temperature (°C) | Duration | Drug Remaining (%) | Major Degradation Products |

|---|---|---|---|---|

| Acidic Hydrolysis (0.1N HCl) | 25 | 3 hours | 88.5 | Cefteram (DP-I) |

| Basic Hydrolysis (0.01N NaOH) | 25 | 3 hours | 72.3 | Cefteram (DP-I), DP-II |

| Neutral Hydrolysis (Water) | 25 | 3 hours | 91.2 | Cefteram (DP-I) |

| Oxidative (30% H2O2) | 25 | 24 hours | 65.8 | Multiple oxidation products |

| Thermal (60°C, 7 days) | 60 | 7 days | 99.9 | No significant degradation |

| Photolytic (UV light) | 25 | 200 Wh/m² | 99.8 | No significant degradation |

| Photolytic (Fluorescent light) | 25 | 1.25 million lux-h | 99.7 | No significant degradation |

Oxidative degradation using 30% hydrogen peroxide demonstrates substantial compound instability, with 34.2% degradation observed after 24 hours at room temperature [4]. This oxidative stress generates multiple degradation products through various mechanisms, including sulfur oxidation, aromatic hydroxylation, and side-chain modifications [1]. The complex oxidation pattern necessitates comprehensive impurity profiling using high-resolution mass spectrometry for accurate identification and structural characterization [1].

Thermal and photolytic stability studies reveal remarkable resistance of cefteram pivoxil to non-hydrolytic degradation pathways. Dry heat exposure at 60°C for seven days produces minimal degradation (< 0.1%), indicating excellent thermal stability in the solid state [4]. Similarly, photolytic exposure to both ultraviolet light (200 watt-hours per square meter) and fluorescent illumination (1.25 million lux-hours) results in negligible degradation (< 0.3%) [4].

Comprehensive impurity mapping utilizing Fourier transform ion cyclotron resonance mass spectrometry identifies twenty distinct related substances, including six process-related impurities and fourteen degradation products [1]. This analytical approach employs isotopic fine structure analysis to provide definitive elemental composition determination, surpassing the limitations of accurate mass measurements alone [1]. The identified impurities encompass a molecular weight range from 280 to 620 daltons, representing various structural modifications of the parent compound [1].

Table 6: Impurity Profile Identified by Fourier Transform Ion Cyclotron Resonance Mass Spectrometry Analysis

| Impurity ID | Retention Time (min) | Accurate Mass (m/z) | Mass Error (ppm) | Relative Abundance (%) |

|---|---|---|---|---|

| Process Impurity 1 | 8.4 | 580.1398 | 0.8 | 0.12 |

| Process Impurity 2 | 10.2 | 608.1703 | 1.2 | 0.08 |

| Process Impurity 3 | 12.1 | 622.1498 | 0.6 | 0.15 |

| Process Impurity 4 | 15.7 | 565.1243 | 1.4 | 0.06 |

| Process Impurity 5 | 18.3 | 594.1547 | 0.9 | 0.09 |

| Process Impurity 6 | 20.5 | 576.1292 | 1.1 | 0.11 |

| Degradation Product 1 | 6.2 | 479.0794 | 0.7 | 2.3 |

| Degradation Product 2 | 9.8 | 507.0499 | 0.5 | 1.8 |

| Degradation Product 3 | 13.4 | 521.0730 | 0.8 | 1.4 |

| Degradation Product 4 | 16.9 | 493.0583 | 1.0 | 0.9 |

| Degradation Product 5 | 22.1 | 535.0886 | 0.9 | 0.7 |

The predominant degradation pathway involves hydrolytic cleavage of the pivoxil ester functionality, yielding cefteram (molecular weight 479.0794 daltons) as the primary degradation product [1] [4]. Secondary degradation products include partial hydrolysis intermediates and oxidative modifications of the thiazole and tetrazole substituents [1]. Mass spectrometric fragmentation patterns provide definitive structural assignments for each identified impurity, enabling comprehensive understanding of degradation mechanisms and potential toxicological implications [1].

Polymorphism Analysis Through Thermal Techniques

Thermal analysis techniques provide fundamental insights into the solid-state properties and polymorphic behavior of cefteram pivoxil, utilizing differential scanning calorimetry and thermogravimetric analysis to characterize phase transitions, thermal stability, and crystalline structure variations. These methodologies prove essential for pharmaceutical development, particularly regarding bioavailability optimization and manufacturing process control [14] .

Differential scanning calorimetry analysis reveals characteristic thermal events associated with the crystalline structure of cefteram pivoxil. The compound exhibits a sharp endothermic melting transition at approximately 127-128°C with decomposition, indicating a well-defined crystalline lattice structure [16]. The melting endotherm demonstrates high enthalpy of fusion, consistent with strong intermolecular interactions within the crystal lattice, including hydrogen bonding networks involving the beta-lactam carbonyl, amide functionalities, and heteroaromatic nitrogen atoms [14].

The thermal decomposition profile shows complex multi-stage degradation beginning immediately after the melting point, with initial mass loss attributed to decarboxylation and ester cleavage reactions [17]. Primary decomposition products include carbon monoxide, carbon dioxide, nitrogen oxides, sulfur oxides, and various organic fragments characteristic of cephalosporin thermal breakdown [17]. The decomposition pattern provides valuable insights for establishing appropriate storage conditions and thermal processing parameters [14].

Thermogravimetric analysis complementary to differential scanning calorimetry measurements quantifies mass loss events throughout the thermal profile. Initial mass loss begins around 100°C, corresponding to residual solvent volatilization and absorbed moisture elimination [14]. The major decomposition event occurs between 140-180°C, with rapid mass loss exceeding 60% of the initial sample weight, confirming the thermal instability above the melting point [14].

Glass transition temperature determinations prove challenging due to the compound's tendency toward decomposition rather than glass formation. However, amorphous samples prepared through specific processing conditions exhibit glass transition events around 85-90°C, significantly below the crystalline melting point [14]. This glass transition temperature has important implications for solid dosage form development and storage stability considerations [14].

Polymorphic screening investigations encompass various crystallization conditions, including different solvents, cooling rates, and supersaturation levels. Current literature suggests limited polymorphic diversity for cefteram pivoxil, with the predominant form exhibiting consistent thermal and crystallographic properties across different preparation methods . However, pseudopolymorphic forms involving solvate formation may occur under specific crystallization conditions, particularly with polar aprotic solvents [18].

Compatibility studies using differential scanning calorimetry evaluate potential interactions between cefteram pivoxil and common pharmaceutical excipients. These investigations examine binary mixtures heated at controlled rates, monitoring for interaction peaks, melting point shifts, or appearance of new thermal events [14]. The studies confirm minimal interaction with microcrystalline cellulose, lactose monohydrate, and magnesium stearate under typical formulation conditions [14].

Water sorption behavior analysis using dynamic vapor sorption techniques reveals hygroscopic characteristics important for storage stability and processing considerations. Cefteram pivoxil demonstrates moderate hygroscopicity, with water uptake increasing significantly above 60% relative humidity [14]. This moisture sensitivity necessitates careful environmental control during manufacturing and packaging operations to maintain product quality and stability [14].

Accelerated stability studies at elevated temperatures (40°C, 75% relative humidity) monitor polymorphic stability over extended time periods. Results demonstrate maintenance of the original crystalline form without detectable phase transitions or recrystallization events under these stressed conditions [19]. This polymorphic stability supports the compound's suitability for conventional pharmaceutical manufacturing and distribution processes [19].

Purity

Quantity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

UNII

Pharmacology

MeSH Pharmacological Classification

Wikipedia

Dates

Explore Compound Types